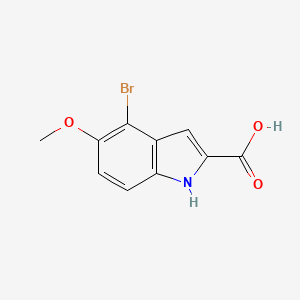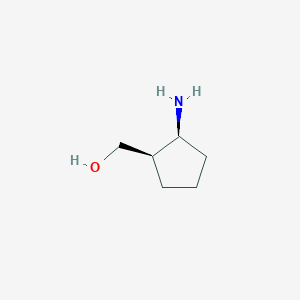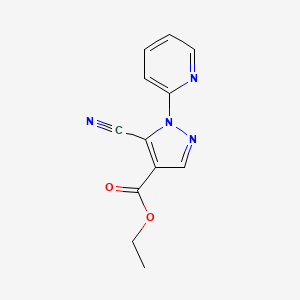
1-氯-2,6-萘啶
概述
描述
1-Chloro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are nitrogen-containing heterocycles that are analogs of naphthalene, with nitrogen atoms replacing carbon atoms in the ring structure
科学研究应用
1-Chloro-2,6-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and fluorescent materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of various industrial processes.
作用机制
Target of Action
1-Chloro-2,6-naphthyridine, like other naphthyridines, is a nitrogen-containing heterocyclic compound . The primary targets of naphthyridines are often enzymes or receptors involved in critical cellular processes.
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity . The specific interaction of 1-Chloro-2,6-naphthyridine with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Naphthyridines have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities . They have applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . .
Result of Action
Naphthyridines are known to have a wide range of biological applications, including anticancer activity . The specific effects of 1-Chloro-2,6-naphthyridine would require further investigation.
生化分析
Biochemical Properties
1-Chloro-2,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, a protein involved in cancer cell proliferation . The interaction between 1-Chloro-2,6-naphthyridine and c-Met kinase involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing downstream signaling pathways that promote cancer cell growth . Additionally, 1-Chloro-2,6-naphthyridine has shown interactions with other biomolecules, such as DNA and RNA, potentially affecting their stability and function .
Cellular Effects
1-Chloro-2,6-naphthyridine exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, a process of programmed cell death . This compound influences cell signaling pathways, such as the c-Met signaling pathway, which is crucial for cell growth and survival . Furthermore, 1-Chloro-2,6-naphthyridine affects gene expression by modulating the activity of transcription factors and other regulatory proteins . It also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of 1-Chloro-2,6-naphthyridine involves several key interactions at the molecular level. This compound binds to the active sites of specific enzymes, such as c-Met kinase, leading to their inhibition . The binding interaction is facilitated by the structural features of 1-Chloro-2,6-naphthyridine, which allow it to fit into the enzyme’s active site and block its catalytic activity . Additionally, 1-Chloro-2,6-naphthyridine can modulate gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions result in changes in the expression levels of target genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloro-2,6-naphthyridine have been studied over various time periods. The stability of this compound is an important factor in its effectiveness. Studies have shown that 1-Chloro-2,6-naphthyridine remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 1-Chloro-2,6-naphthyridine has been observed to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies, indicating the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-Chloro-2,6-naphthyridine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 1-Chloro-2,6-naphthyridine can exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without adverse effects . These findings highlight the importance of optimizing dosage regimens for safe and effective use of 1-Chloro-2,6-naphthyridine in clinical settings .
Metabolic Pathways
1-Chloro-2,6-naphthyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic reactions result in the formation of active metabolites that contribute to the compound’s pharmacological effects . Additionally, 1-Chloro-2,6-naphthyridine can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within cells .
Transport and Distribution
The transport and distribution of 1-Chloro-2,6-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cells, 1-Chloro-2,6-naphthyridine can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of 1-Chloro-2,6-naphthyridine within specific tissues are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of 1-Chloro-2,6-naphthyridine plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 1-Chloro-2,6-naphthyridine can be transported to the nucleus, where it affects gene expression by interacting with nuclear proteins and DNA . The subcellular distribution of 1-Chloro-2,6-naphthyridine is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,6-naphthyridine can be synthesized through various methods. One common approach involves the chlorination of 2,6-naphthyridine. This reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. Another method involves the cyclization of appropriate precursors, such as 2-chloronicotinic acid, in the presence of dehydrating agents like polyphosphoric acid.
Industrial Production Methods: Industrial production of 1-chloro-2,6-naphthyridine often involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
化学反应分析
Types of Reactions: 1-Chloro-2,6-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents, such as Grignard reagents or organozinc compounds, in the presence of transition metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Catalysts like palladium or nickel complexes, with reagents such as phenylmagnesium bromide or phenylzinc chloride.
Major Products:
Nucleophilic Substitution: Substituted naphthyridines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives with altered electronic properties.
Cross-Coupling: Polyfunctionalized naphthyridines with diverse substituents.
相似化合物的比较
1-Chloro-2,6-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Similar in structure but with different substitution patterns, leading to distinct reactivity and applications.
1,6-Naphthyridine: Known for its anticancer and antiviral properties, with a different arrangement of nitrogen atoms in the ring.
2,7-Naphthyridine: Used in materials science and medicinal chemistry, with unique electronic properties.
Uniqueness: 1-Chloro-2,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.
属性
IUPAC Name |
1-chloro-2,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHXOMIPBUWDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512280 | |
| Record name | 1-Chloro-2,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80935-78-0 | |
| Record name | 1-Chloro-2,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80935-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-2,4'-dicarboxylic acid](/img/structure/B1601198.png)


![1-Oxaspiro[4.5]decan-8-one](/img/structure/B1601205.png)








